

Recrystallization of 8-Acetoxy-2-chloro-1-octene

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Compound of Interest

Compound Name: 8-Acetoxy-2-chloro-1-octene

CAS No.: 731773-22-1

Cat. No.: B1290955

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Application Note: High-Purity Isolation of **8-Acetoxy-2-chloro-1-octene** via Low-Temperature Solvent Crystallization

Executive Summary & Strategic Rationale

8-Acetoxy-2-chloro-1-octene (CAS 731773-22-1) is a functionalized vinyl chloride intermediate, often utilized in the synthesis of complex pheromones and lipid-mimetics. While typically isolated as a viscous oil or low-melting solid, high-purity applications (e.g., pharmaceutical precursors or stereoselective cross-coupling substrates) require purity levels >99.5%, which standard vacuum distillation often fails to achieve due to the thermal instability of the vinyl chloride moiety and the similar boiling points of regioisomers (e.g., 1-chloro-1-octene derivatives).

This guide details a Low-Temperature Solvent Crystallization (LTSC) protocol. Unlike standard recrystallization, this thermodynamic process leverages the differential solubility of the target molecule versus its impurities at sub-ambient temperatures (-20°C to -78°C). This method minimizes thermal degradation and effectively rejects oligomeric byproducts.

Physicochemical Profile & Safety

Before initiating the protocol, the operator must understand the physical constraints of the molecule.

Property	Value / Characteristic	Implication for Protocol
Molecular Formula	C ₁₀ H ₁₇ ClO ₂	Moderate polarity due to acetoxy group.
Molecular Weight	204.69 g/mol	--
Physical State (RT)	Viscous Liquid / Low-Melting Solid	Requires cooling below 0°C to induce lattice formation.
Thermal Stability	Low (Vinyl Chloride moiety)	Avoid temperatures >100°C. Distillation risks dehydrochlorination.
Solubility	Soluble in Et ₂ O, Hexane, DCM	"Like-dissolves-like" dictates non-polar/polar solvent blends.
Key Impurities	Regioisomers, Oligomers	Isomers often remain liquid while the target crystallizes.

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Safety Warning: Vinyl chlorides can release HCl upon decomposition. All operations must be performed in a fume hood. Avoid strong Lewis acids which can catalyze polymerization.

Protocol A: Low-Temperature Solvent Crystallization (LTSC)

Objective: Isolation of >99% pure monomer from crude reaction mixture. Principle: Controlled supersaturation via temperature gradient, preventing "oiling out" (Liquid-Liquid Phase Separation).

Solvent System Selection

For this substrate, a single solvent often leads to oiling out. A binary system is recommended:

- Solvent A (Good Solvent): Diethyl Ether or Ethyl Acetate (solubilizes the acetoxy group).
- Solvent B (Anti-Solvent): Pentane or n-Hexane (induces precipitation).

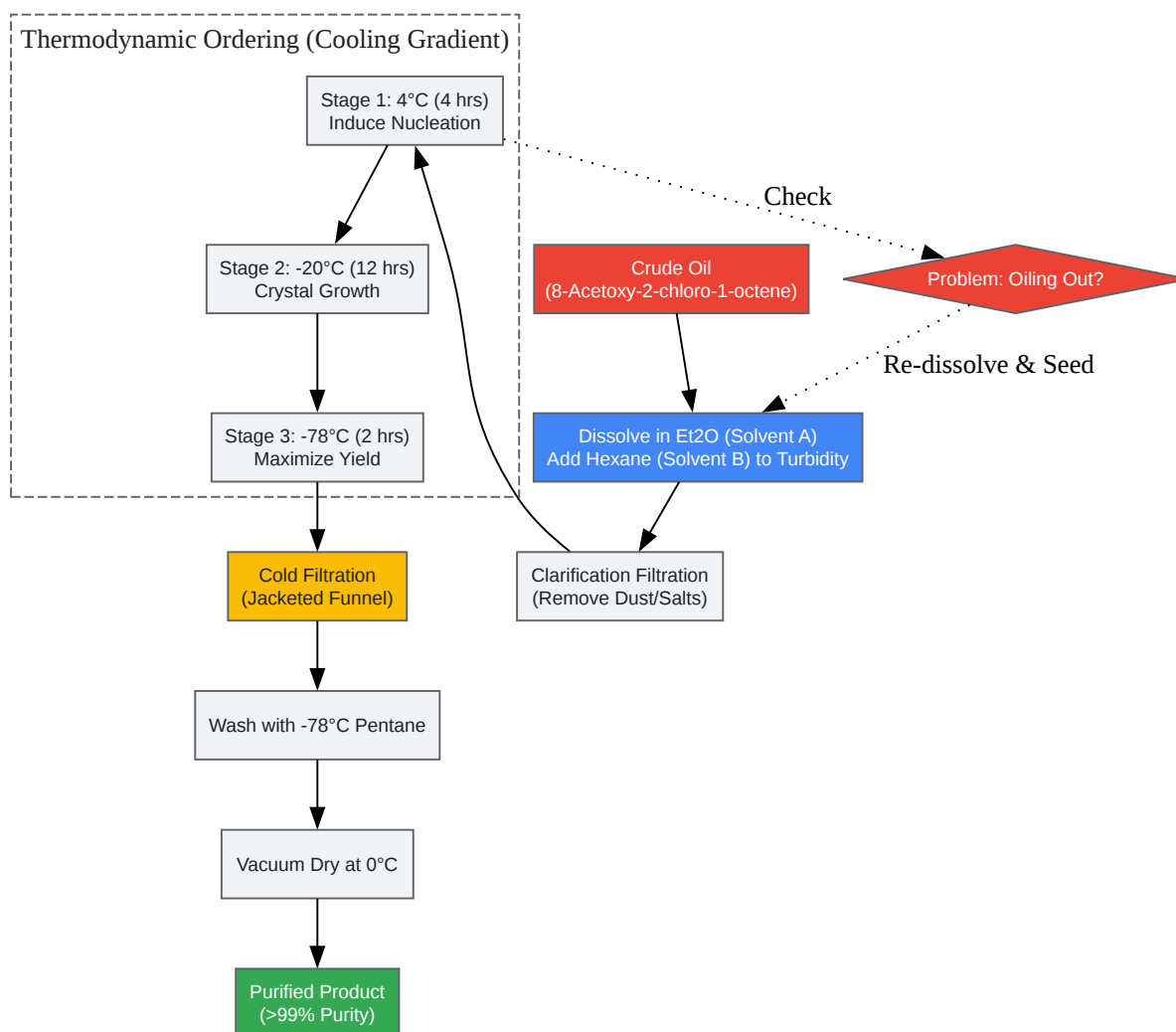
Recommended Ratio: Start with 1:4 (Solvent A : Solvent B).

Step-by-Step Procedure

- Dissolution (Ambient):
 - Dissolve the crude oil (e.g., 10 g) in the minimum amount of Solvent A (approx. 10-15 mL) at room temperature.
 - Slowly add Solvent B (approx. 40-50 mL) until the solution turns slightly turbid.
 - Add a few drops of Solvent A to restore clarity.
- Clarification:
 - Filter the solution through a 0.45 μm PTFE syringe filter or a sintered glass funnel to remove insoluble salts/dust. This prevents "false nucleation."
- Controlled Cooling Gradient (The Critical Step):
 - Stage 1: Place the sealed flask in a refrigerator at 4°C for 4 hours. (Do not rush to -78°C, or the oil will freeze as an amorphous glass).
 - Stage 2: Move to a freezer at -20°C for 12 hours. Look for white crystalline rosettes or waxy needles.
 - Stage 3 (Optional): If yield is low, transfer to a dry ice/acetone bath (-78°C) for 2 hours.
- Harvesting:

- Setup: Pre-cool a jacketed sintered glass funnel (coarse porosity) with dry ice or chilled solvent.
- Filtration: Rapidly filter the cold suspension.
- Wash: Wash the filter cake immediately with pre-chilled (-78°C) Pentane (2 x 10 mL).
- Drying: Dry the solid under high vacuum (0.1 mmHg) at 0°C (keep the flask in an ice bath initially to prevent melting).

Workflow Visualization



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Caption: Figure 1. Step-by-step Low-Temperature Solvent Crystallization workflow minimizing thermal stress.

Scientific Mechanisms & Troubleshooting

Why Crystallization Over Distillation?

While vacuum distillation is standard for liquids, **8-Acetoxy-2-chloro-1-octene** suffers from two issues:

- **Thermal Dehydrochlorination:** At temperatures $>120^{\circ}\text{C}$, the Cl atom beta to the alkene can eliminate, forming a diene and HCl.
- **Isomeric Boiling Point Overlap:** The regioisomer (8-acetoxy-1-chloro-2-octene) often boils within $1\text{-}2^{\circ}\text{C}$ of the target. Crystallization exploits the difference in crystal lattice energy rather than vapor pressure, offering superior separation of these isomers.

Troubleshooting "Oiling Out"

"Oiling out" occurs when the compound separates as a liquid droplet phase rather than a solid crystal.^[1]

Symptom	Root Cause	Corrective Action
Two liquid layers form upon cooling	Cooling too fast; Metastable zone width exceeded.	Re-heat to homogeneity. Cool much slower (e.g., wrap flask in cotton wool).
Cloudy emulsion, no crystals	Lack of nucleation sites.	Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at 0°C .
Product melts during filtration	Ambient heat transfer.	Use a jacketed funnel cooled with circulating cryostat fluid or dry ice.

Alternative Protocol: Chromatographic Purification

If the compound persists as an oil (cannot be crystallized), use Silver Nitrate Impregnated Silica chromatography. The silver ions complex with the alkene pi-system, separating isomers based on steric accessibility of the double bond.

- Adsorbent: Silica Gel 60 impregnated with 10% AgNO₃.
- Eluent: Gradient of Hexane -> 5% Ethyl Acetate in Hexane.
- Rationale: The terminal alkene (1-octene) binds differently to Ag⁺ than internal alkene impurities, allowing baseline separation.

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